N-{2-[1-methyl-5-(pentanoylamino)-1H-benzimidazol-2-yl]ethyl}benzamide
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Overview
Description
N-[2-(1-METHYL-5-PENTANAMIDO-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by its complex structure, which includes a benzodiazole ring, an amide group, and a benzamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-METHYL-5-PENTANAMIDO-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the benzodiazole core. One common method involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The resulting benzodiazole intermediate is then subjected to further functionalization to introduce the amide and benzamide groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process typically includes the following steps:
Cyclization: o-Phenylenediamine is reacted with a carboxylic acid derivative to form the benzodiazole core.
Functionalization: The benzodiazole intermediate is then functionalized with appropriate reagents to introduce the amide and benzamide groups.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-METHYL-5-PENTANAMIDO-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-[2-(1-METHYL-5-PENTANAMIDO-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1-METHYL-5-PENTANAMIDO-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: A compound with a similar structure but different functional groups.
2-(N-((2’-2H-tetrazole-5-yl)-[1,1’-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid: Another compound with a benzodiazole core but different substituents.
Uniqueness
N-[2-(1-METHYL-5-PENTANAMIDO-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H26N4O2 |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-[2-[1-methyl-5-(pentanoylamino)benzimidazol-2-yl]ethyl]benzamide |
InChI |
InChI=1S/C22H26N4O2/c1-3-4-10-21(27)24-17-11-12-19-18(15-17)25-20(26(19)2)13-14-23-22(28)16-8-6-5-7-9-16/h5-9,11-12,15H,3-4,10,13-14H2,1-2H3,(H,23,28)(H,24,27) |
InChI Key |
BJUMNKWQEJDPMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=CC2=C(C=C1)N(C(=N2)CCNC(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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